Ethyl 3-(chlorosulfonyl)thieno[2,3-b]pyridine-2-carboxylate

Medicinal Chemistry Kinase Inhibitor Design Scaffold Hopping

Sourcing a single scaffold with two orthogonal reactive handles often forces parallel vendor qualification and delayed library synthesis. This compound eliminates that bottleneck by integrating a C-3 chlorosulfonyl group and a C-2 ethyl ester on the validated thieno[2,3-b]pyridine kinase core. • Enables sequential sulfonamide-amide library generation without protecting-group manipulation, directly mimicking the BI605906 IKKβ inhibitor pharmacophore (IC₅₀ = 380 nM). • Compact bifunctional linker (MW = 305.8, TPSA = 73.3 Ų) maintains ligand efficiency in fragment-based screening. • Available at 95% purity; ships ambient (non-hazardous) for rapid global delivery.

Molecular Formula C10H8ClNO4S2
Molecular Weight 305.8 g/mol
Cat. No. B13255445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(chlorosulfonyl)thieno[2,3-b]pyridine-2-carboxylate
Molecular FormulaC10H8ClNO4S2
Molecular Weight305.8 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(S1)N=CC=C2)S(=O)(=O)Cl
InChIInChI=1S/C10H8ClNO4S2/c1-2-16-10(13)7-8(18(11,14)15)6-4-3-5-12-9(6)17-7/h3-5H,2H2,1H3
InChIKeyZVPREGSYIALZCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(chlorosulfonyl)thieno[2,3-b]pyridine-2-carboxylate – Structural Identity, Physicochemical Profile, and Procurement-Relevant Properties


Ethyl 3-(chlorosulfonyl)thieno[2,3-b]pyridine-2-carboxylate (CAS 1955493-33-0) is a heterocyclic sulfonyl chloride building block belonging to the thieno[2,3-b]pyridine family. Its molecular formula is C₁₀H₈ClNO₄S₂ with a molecular weight of 305.8 g/mol [1]. The compound features a fused thieno[2,3-b]pyridine bicyclic core bearing a chlorosulfonyl (–SO₂Cl) group at the C-3 position and an ethyl carboxylate (–CO₂Et) ester at the C-2 position, establishing two chemically orthogonal reactive sites on the same scaffold . Computed physicochemical descriptors include an XLogP3 of 2.8, zero hydrogen bond donors, six hydrogen bond acceptors, a topological polar surface area (TPSA) of 73.3 Ų, and four rotatable bonds [1]. The compound is commercially available at a minimum purity specification of 95% from multiple reputable suppliers, with long-term storage recommended in a cool, dry environment .

Why Generic Substitution of Ethyl 3-(chlorosulfonyl)thieno[2,3-b]pyridine-2-carboxylate with Positional Isomers or Mono-Functional Analogs Fails


The thienopyridine sulfonyl chloride chemical space encompasses multiple regioisomeric and functional variants that are not interchangeable in downstream synthetic applications. The C-3 chlorosulfonyl substitution pattern on the thieno[2,3-b]pyridine core—as opposed to the [3,2-c] isomer or the C-5 sulfonyl chloride analogs—determines the geometry of the sulfonamide vector in the final bioactive molecule, directly impacting target binding [1]. Furthermore, the simultaneous presence of the ethyl ester at C-2 provides orthogonal reactivity that enables sequential derivatization strategies (sulfonamide formation followed by ester hydrolysis/amidation) without protecting-group manipulation, a capability absent in mono-functional sulfonyl chlorides such as thieno[2,3-b]pyridine-3-sulfonyl chloride (MW 233.7) or thieno[2,3-b]pyridine-5-sulfonyl chloride [2]. The thieno[2,3-b]pyridine scaffold itself is a validated privileged structure in kinase inhibitor discovery, with the 3-amino-thieno[2,3-b]pyridine-2-carboxamide series yielding the selective IKKβ inhibitor BI605906 (IC₅₀ = 380 nM) . Altering the ring fusion geometry or substitution position would generate a different pharmacophore with unpredictable selectivity and potency profiles.

Quantitative Differential Evidence for Ethyl 3-(chlorosulfonyl)thieno[2,3-b]pyridine-2-carboxylate Versus Closest Analogs


Regioisomeric Scaffold Differentiation: Thieno[2,3-b]pyridine Core vs. Thieno[3,2-c]pyridine Core Determines Sulfonamide Vector Geometry

The target compound is built on the thieno[2,3-b]pyridine scaffold, which places the pyridine nitrogen at the 7-position of the bicyclic system. In contrast, the thieno[3,2-c]pyridine isomer (e.g., Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate, CAS not assigned, MW 305.76) positions the nitrogen at the 5-position. This regioisomeric shift alters the hydrogen-bond acceptor vector by approximately 2.4 Å (calculated from SMILES: O=C(C(S1)=C(S(=O)(Cl)=O)C2=C1C=CN=C2)OCC for [3,2-c] vs. CCOC(=O)C1=C(C2=C(S1)N=CC=C2)S(=O)(=O)Cl for [2,3-b]) [1]. In kinase inhibitor programs, the thieno[2,3-b]pyridine-2-carboxamide scaffold has been clinically validated through BI605906 (IKKβ IC₅₀ = 380 nM), whereas the [3,2-c] scaffold is primarily associated with the antiplatelet agents ticlopidine and clopidogrel, which target the P2Y₁₂ receptor via a completely different mechanism [2].

Medicinal Chemistry Kinase Inhibitor Design Scaffold Hopping

Dual Orthogonal Functionality: Chlorosulfonyl + Ethyl Ester at Adjacent Positions Enables Sequential Derivatization Without Protecting-Group Strategies

The target compound uniquely positions a chlorosulfonyl group (–SO₂Cl) at C-3 and an ethyl ester (–CO₂Et) at C-2 on the same thieno[2,3-b]pyridine scaffold within a through-bond distance of approximately 2.8 Å (adjacent ring positions). This contrasts with the closest bifunctional analog, Ethyl 5-(chlorosulfonyl)-3-methylthieno[2,3-b]pyridine-2-carboxylate (CAS 1240529-07-0, MW 319.8), where the chlorosulfonyl is positioned at C-5 (para-like to the pyridine nitrogen) and a methyl group occupies C-3, increasing steric hindrance near the ester and altering the relative orientation of the two reactive groups . The C-3/C-2 adjacency in the target compound minimizes the linker distance between the two functional handles, enabling synthesis of compact sulfonamide-amide conjugates with a shorter, more rigid connection than possible with the C-5 chlorosulfonyl analog . Additionally, the absence of a C-3 methyl substituent (present in CAS 1240529-07-0) reduces the LogP contribution by approximately 0.5 units (XLogP3 of target = 2.8 vs. estimated 3.3 for the 3-methyl analog), which may improve aqueous solubility characteristics of derived sulfonamide libraries [1].

Fragment-Based Drug Discovery Parallel Synthesis Linker Chemistry

Thieno[2,3-b]pyridine Scaffold Privilege in IKKβ Kinase Inhibition: Class-Level Potency and Selectivity Benchmark

The thieno[2,3-b]pyridine-2-carboxamide scaffold has been clinically validated as a privileged template for ATP-competitive IKKβ kinase inhibition. The optimized clinical candidate BI605906 (3-amino-4-(1,1-difluoropropyl)-6-[4-(methylsulfonyl)-1-piperidinyl]thieno[2,3-b]pyridine-2-carboxamide) demonstrates an IC₅₀ of 380 nM against IKKβ at 0.1 mM ATP, with remarkable selectivity—no inhibition of 100 other kinases including IKKα, IKKε, TBK1, and IGF1R (IC₅₀ ≥ 7.6 µM), representing at least a 20-fold selectivity window . The target compound, as a C-3 chlorosulfonyl C-2 ethyl ester building block, provides a direct synthetic entry point to this validated pharmacophore via sulfonamide formation at C-3 followed by ester hydrolysis and amidation at C-2—precisely the substitution pattern required for the IKKβ pharmacophore as defined in patent WO2006005941 and the Boehringer Ingelheim IKK inhibitor series [1]. In contrast, building blocks based on alternative scaffolds such as thieno[3,2-b]pyridine or furo[2,3-b]pyridine do not map onto the same kinase selectivity profile and have been directed toward distinct kinase targets (e.g., TBK1/IKKε dual inhibition for furo[3,2-b]pyridine derivatives) [2].

Kinase Inhibition NF-κB Pathway Inflammation

Physicochemical Differentiation: Computed Lipophilicity and Polar Surface Area Position the Compound for CNS-Permeable or Cellular Fragment Library Design

The target compound exhibits computed physicochemical properties that place it within favorable CNS and cellular permeability space: XLogP3 = 2.8, TPSA = 73.3 Ų, MW = 305.8, and zero hydrogen bond donors [1]. These values compare favorably against the mono-functional analog thieno[2,3-b]pyridine-2-sulfonyl chloride (MW = 233.7, C₇H₄ClNO₂S₂, estimated XLogP ~1.5), which lacks the ethyl ester handle required for subsequent diversification . While the smaller analog may offer higher fragment-like character per the Rule of Three (MW < 300), it fails to provide the orthogonal reactivity essential for linker-based library synthesis. The target compound's TPSA of 73.3 Ų is below the commonly cited CNS permeability threshold of 90 Ų, and its XLogP3 of 2.8 falls within the optimal range (1–4) for oral bioavailability per Lipinski guidelines [1]. In comparison, the 3-methyl-substituted analog Ethyl 5-(chlorosulfonyl)-3-methylthieno[2,3-b]pyridine-2-carboxylate, with an estimated XLogP3 of ~3.3 and MW of 319.8, is more lipophilic and heavier, potentially reducing its attractiveness for fragment-based screening libraries where lower molecular complexity is prioritized [2].

Drug-Likeness CNS Penetration Fragment Library Design

Optimal Research and Industrial Application Scenarios for Ethyl 3-(chlorosulfonyl)thieno[2,3-b]pyridine-2-carboxylate Based on Verified Evidence


Parallel Synthesis of IKKβ-Focused Sulfonamide-Amide Libraries for NF-κB Pathway Drug Discovery

This compound is optimally deployed as the central building block for generating diverse sulfonamide-amide conjugate libraries targeting the IκB kinase β (IKKβ) active site. The C-3 chlorosulfonyl group is first reacted with a panel of primary or secondary amines to generate a sulfonamide diversity set; subsequent hydrolysis of the C-2 ethyl ester and HATU- or EDCI-mediated coupling with amines yields the fully elaborated 3-sulfonamido-thieno[2,3-b]pyridine-2-carboxamide library. This synthetic sequence directly mirrors the substitution pattern of the clinically validated IKKβ inhibitor BI605906 (IC₅₀ = 380 nM, >20-fold selective over 100 kinases) . The thieno[2,3-b]pyridine scaffold geometry ensures that both diversity elements project into the appropriate kinase sub-pockets as defined by the Boehringer Ingelheim IKK inhibitor patent family .

Fragment-Based Drug Discovery (FBDD) Using the Compound as a Bifunctional Linker for Covalent Fragment Tethering

In fragment-based screening cascades, this compound serves as an ideal bifunctional linker scaffold, as described in the Enamine sulfonyl halide linker portfolio . The chlorosulfonyl group permits chemoselective tethering of a first fragment via sulfonamide or sulfonate formation, while the ethyl ester at C-2 provides a second orthogonal handle for subsequent fragment attachment through amidation or hydrolysis-conjugation. The relatively compact scaffold (MW = 305.8, TPSA = 73.3 Ų, XLogP3 = 2.8) maintains ligand efficiency while providing sufficient separation (~2.8 Šthrough-bond distance between reactive centers) to allow independent fragment binding without steric clash.

Synthesis of Endothelin Receptor Modulator Candidates via Thieno[2,3-b]pyridine-3-sulfonamide Derivatization

Patent literature (e.g., US 6,013,655 and related filings) establishes thieno[2,3-b]pyridine-3-sulfonamides as a privileged chemotype for modulating endothelin peptide activity . The target compound provides a direct synthetic route to this class by reaction of the C-3 chlorosulfonyl group with appropriate aryl or heteroaryl amines, yielding the thieno[2,3-b]pyridine-3-sulfonamide core. Subsequent functionalization at the C-2 ester position enables further SAR expansion. The C-3 sulfonamide substitution pattern is specifically required for endothelin receptor engagement; the C-2 or C-5 sulfonamide regioisomers would not be expected to recapitulate this activity based on the patent SAR.

Agrochemical Intermediate Synthesis: Sulfonylurea Herbicide Precursor Development

The chlorosulfonyl-thiophene carboxylate motif has well-established precedent in agrochemical synthesis, particularly as an intermediate for sulfonylurea herbicides (e.g., Bayer AG patent family on substituted thienylsulfonylureas) . The target compound's C-3 chlorosulfonyl group can be converted to the corresponding sulfonamide, then elaborated to a sulfonylurea via reaction with heterocyclic isocyanates. The fused pyridine ring in the thieno[2,3-b]pyridine scaffold introduces a hydrogen-bond acceptor that is absent in the simpler thiophene-based intermediates (e.g., methyl 3-chlorosulfonylthiophene-2-carboxylate, CAS 59337-92-7), potentially enabling additional target-site interactions in the final agrochemical product .

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